Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate
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Overview
Description
Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate typically involves the reaction of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert the compound into different pyrazolidine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazolidine derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate
- Ethyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate
- Ethyl 3-(4-methylphenyl)pyrazolidine-4-carboxylate
Uniqueness
Ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C12H15FN2O2 |
---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
ethyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate |
InChI |
InChI=1S/C12H15FN2O2/c1-2-17-12(16)10-7-14-15-11(10)8-3-5-9(13)6-4-8/h3-6,10-11,14-15H,2,7H2,1H3 |
InChI Key |
YRKJFQVVPVRQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNNC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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